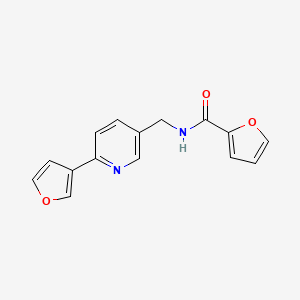
N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves various techniques. For instance, a Diels–Alder reaction was used in the synthesis of a related compound, where the key intermediate reacted with Benzyl 1,2,3-triazine-5-carboxylate to form the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Analgesic and Anti-inflammatory Applications
The furan-based amide derivative, such as N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, has shown potential in medicinal chemistry, particularly for its analgesic and anti-inflammatory activities. Computational methods and molecular docking studies have explored these properties, indicating its usefulness in designing drugs for pain relief and reducing inflammation .
Antimicrobial Activity
Amide compounds, including furan derivatives, have been recognized for their antimicrobial properties. They have been exploited for their in vitro antimicrobial activities, which makes them candidates for developing new antibacterial agents .
Anti-tubercular Agents
Substituted-N-(6-(pyridin-3-yl)benzamide derivatives, which are structurally related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, suggesting the potential of furan-based amides in treating tuberculosis .
Antiviral Agents
Furan carboxamide derivatives have shown micromolar potency against viruses, such as the H5N1 virus. This indicates that compounds like N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be explored as antiviral agents .
Neuroprotective Agents
Amide derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them promising candidates for the development of neuroprotective drugs .
Channel Blockers
Furfuramides, which are related to furan carboxamides, have been reported as potent, voltage-dependent blockers of human Nav1.8 channels. This suggests that N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be useful in modulating ion channels, which is important in pain signaling and other neurological functions .
Anti-inflammatory Agents for Respiratory Diseases
Compounds with furan moieties have been associated with anti-inflammatory activities, which could be beneficial in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), by targeting leukotriene D4-receptors .
Sustainable Chemicals in Industry
Furans and their derivatives have a wide range of applications in industries such as textiles, paints, coatings, energy, polymers, plastics, and more. They are considered sustainable chemicals with the potential to replace petroleum-derived chemicals, contributing to “green” chemistry initiatives .
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYKFLFBTHHUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2936786.png)
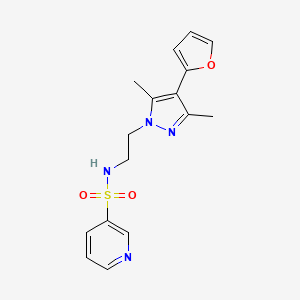
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)
![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)
![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)
![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)
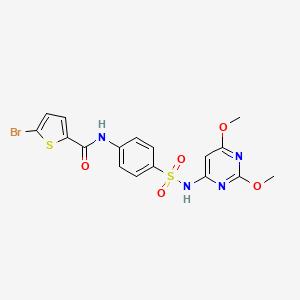
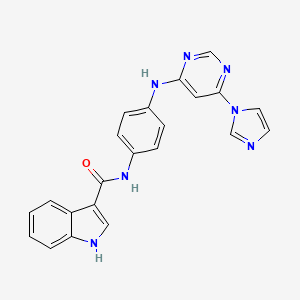
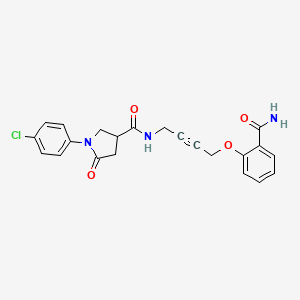
![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)
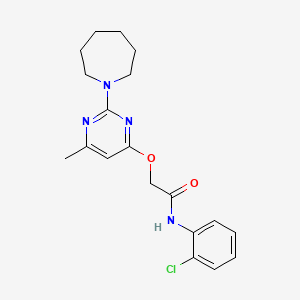
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)